This compound can be classified as:
The synthesis of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves several steps, including the formation of the imidazole ring and subsequent functionalization.
The molecular structure of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N2O4 |
| Molecular Weight | 225.21 g/mol |
| CAS Number | Not specified |
| InChI Key | Not specified |
| Canonical SMILES | CCOC(=O)C1=C(NC(=O)N1)C=O |
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is involved in several significant chemical reactions:
The mechanism of action for ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with biological targets:
The formyl and oxo groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the imidazole ring's ability to coordinate with metal ions plays a role in various biochemical pathways.
Understanding the physical and chemical properties of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is crucial for its application in research and development.
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several important applications:
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0